

Application Notes and Protocols for 1-Bromo-2-iodoethane in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-iodoethane*

Cat. No.: *B1265497*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodoethane is a valuable and versatile C2 building block in organic synthesis, prized for the differential reactivity of its carbon-iodine and carbon-bromine bonds. This attribute allows for selective and sequential transformations, making it a key intermediate in the synthesis of a variety of important organic molecules, including vinyl halides, heterocycles, and phosphonium salts. The higher reactivity of the C-I bond, due to its lower bond dissociation energy compared to the C-Br bond, enables nucleophilic substitution at the iodinated carbon under milder conditions, leaving the brominated carbon intact for subsequent functionalization. This document provides detailed application notes and experimental protocols for the use of **1-bromo-2-iodoethane** in several key synthetic transformations.

Physicochemical Properties and Safety Information

1-Bromo-2-iodoethane is a dense liquid that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[\[1\]](#)

Property	Value	Reference
CAS Number	590-16-9	[1]
Molecular Formula	C ₂ H ₄ BrI	[1]
Molecular Weight	234.86 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Density	~2.5 g/mL	
Boiling Point	163-166 °C	
Melting Point	28 °C	

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[\[1\]](#)

Applications in Organic Synthesis

The unique reactivity profile of **1-bromo-2-iodoethane** makes it a valuable reagent for several classes of reactions.

Synthesis of Vinyl Bromide via Selective Elimination

The controlled elimination of hydrogen iodide (HI) from **1-bromo-2-iodoethane** provides a direct route to vinyl bromide, an important monomer and reagent in organic synthesis. The weaker C-I bond allows for its preferential cleavage and subsequent elimination over the C-Br bond.

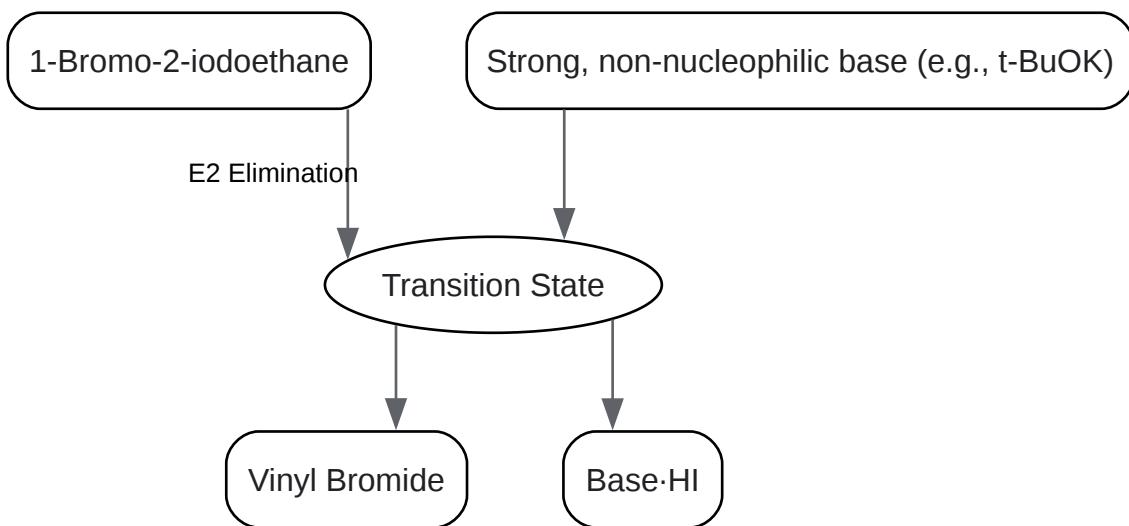
Experimental Protocol: Synthesis of Vinyl Bromide

Reaction Scheme:

Materials:

- **1-Bromo-2-iodoethane**
- Potassium tert-butoxide (t-BuOK)

- Anhydrous tetrahydrofuran (THF)
- Inert atmosphere (Nitrogen or Argon)


Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
- The solution is cooled to 0 °C in an ice bath.
- **1-Bromo-2-iodoethane** (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred solution of potassium tert-butoxide over 30 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched by the slow addition of water.
- The aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is carefully removed by distillation at atmospheric pressure.
- The crude vinyl bromide is purified by fractional distillation.

Quantitative Data:

Reactant	Molar Ratio	Base	Solvent	Temperature	Reaction Time	Yield (%)
1-Bromo-2-iodoethane	1.0	t-BuOK (1.1 eq)	THF	0 °C to RT	2.5 h	>85

Logical Relationship Diagram: Selective Elimination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of N-benzylaziridine.

Preparation of (2-Bromoethyl)triphenylphosphonium Iodide

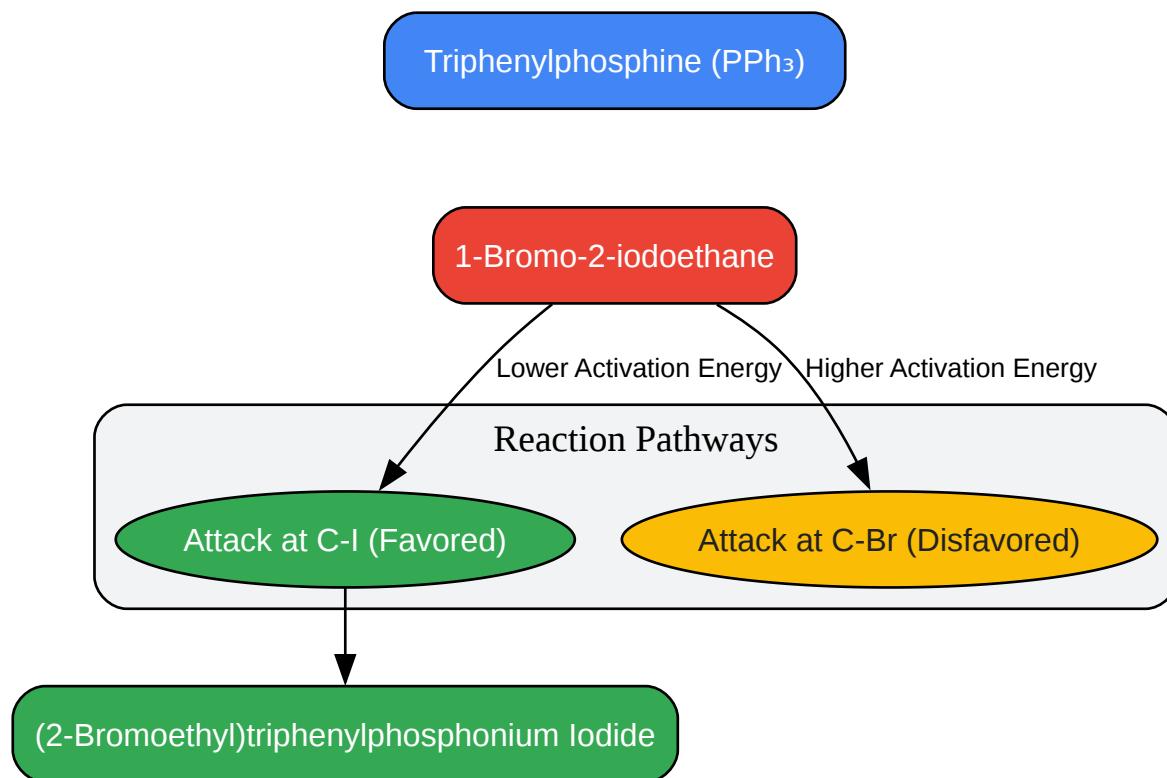
The selective reaction of **1-bromo-2-iodoethane** with triphenylphosphine results in the formation of a phosphonium salt. The nucleophilic attack of the phosphine occurs at the more reactive carbon-iodine bond, yielding (2-bromoethyl)triphenylphosphonium iodide, a precursor to vinylphosphonium salts and other valuable synthetic intermediates.

Experimental Protocol: Synthesis of (2-Bromoethyl)triphenylphosphonium Iodide

Reaction Scheme:

Materials:

- **1-Bromo-2-iodoethane**
- Triphenylphosphine (PPh_3)
- Anhydrous toluene


Procedure:

- A solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere.
- **1-Bromo-2-iodoethane** (1.05 equivalents) is added to the solution at room temperature.
- The reaction mixture is stirred at room temperature for 24 hours, during which a white precipitate forms.
- The precipitate is collected by filtration, washed with cold toluene, and then with diethyl ether.
- The resulting white solid is dried under vacuum to afford pure (2-bromoethyl)triphenylphosphonium iodide.

Quantitative Data:

Phosphine	Molar Ratio (Phosphine: Reagent)	Solvent	Temperature	Reaction Time	Yield (%)
Triphenylphosphine	1.0 : 1.05	Toluene	Room Temp.	24 h	>90

Signaling Pathway Analogy: Selective Phosphonium Salt Formation

[Click to download full resolution via product page](#)

Caption: Preferential reaction pathway in the synthesis of (2-bromoethyl)triphenylphosphonium iodide.

Conclusion

1-Bromo-2-iodoethane is a highly effective and selective reagent in organic synthesis. Its differential halide reactivity allows for the targeted synthesis of vinyl bromide, N-substituted aziridines, and functionalized phosphonium salts under controlled conditions. The protocols outlined in this document provide a framework for the practical application of this versatile C2 building block in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethane, 1-bromo-2-iodo- | C2H4BrI | CID 68531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Bromo-2-iodoethane in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265497#use-of-1-bromo-2-iodoethane-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com